2-(氯甲基)-3-呋喃甲酸甲酯

描述

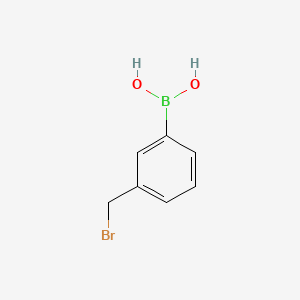

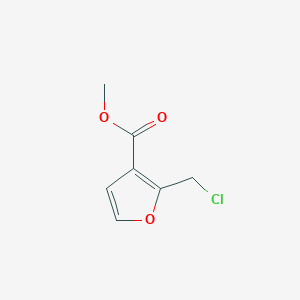

Methyl 2-(chloromethyl)-3-furoate is a chemical compound that is part of the furoate ester family. It is characterized by the presence of a chloromethyl group attached to a furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals, as it can serve as an intermediate in the synthesis of various chemical entities.

Synthesis Analysis

The synthesis of related furoate compounds has been explored through various methods. For instance, the stereoselective synthesis of (2Z)-2-(chloromethyl)alk-2-enoates, which are structurally similar to methyl 2-(chloromethyl)-3-furoate, can be efficiently achieved from Baylis–Hillman adducts by treatment with iron(III) or indium(III) chloride at room temperature, yielding high product yields and short reaction times . Additionally, the synthesis of methyl 5-acetyl-2-furoate involves oxidation of 5-(1-hydroxyethyl)-2-furoate with the Jones reagent, starting from ethyl 2-furoate through chloroethylation, substitution, and methanolysis steps . These methods demonstrate the versatility and efficiency of synthesizing furoate derivatives.

Molecular Structure Analysis

The molecular structure of methyl 2-(chloromethyl)-3-furoate includes a furan ring, which is known for its aromaticity and reactivity due to the oxygen heteroatom. The chloromethyl group attached to the furan ring is a functional group that can undergo various chemical reactions, making the compound a valuable synthetic intermediate. The presence of the ester group also influences the compound's reactivity and solubility.

Chemical Reactions Analysis

Furoate esters can participate in a variety of chemical reactions. For example, methyl 5-methyl-2-furoate can be synthesized by reacting methyl 5-(chloromethyl)-2-furoate with zinc dust in acetic acid, indicating the reactivity of the chloromethyl group in reduction reactions . Similarly, the synthesis of 5-substituted 3-furoates involves chloromethylation followed by a Friedel–Crafts reaction, showcasing the electrophilic aromatic substitution capabilities of these compounds . The ability to undergo cross-coupling reactions is also demonstrated in the synthesis of 3-methylthio-substituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(chloromethyl)-3-furoate and related compounds are influenced by their molecular structure. For instance, the boiling points of these compounds are indicative of their volatility, and the presence of the chloromethyl group can affect their density and refractive index. The solubility of these compounds in organic solvents like ether and their reactivity with zinc dust suggest that they have polar characteristics and can participate in redox reactions . The ester functional group also contributes to the compound's odor and boiling point.

科学研究应用

医药合成

“2-(氯甲基)-3-呋喃甲酸甲酯”在医药合成中用作多功能中间体。其氯甲基基团具有反应活性,可用于引入各种官能团,这些官能团在药物设计中至关重要。 例如,它可以进行进一步的反应形成对开发新药物有用的化合物,尤其是那些需要呋喃环作为其分子结构一部分的药物 .

高分子化学

在高分子化学领域,该化合物可用于修饰聚合物的性质。氯甲基基团可以与不同的单体或聚合物反应,将呋喃部分掺入聚合物链中。 这会导致具有改变的热性能、更高的刚度或在有机溶剂中改善的溶解度的聚合物 .

农用化学品

“2-(氯甲基)-3-呋喃甲酸甲酯”可用于农用化学品的合成。其反应活性允许创建具有潜在用途的新型化合物,例如杀虫剂或除草剂。 特别是呋喃环是天然产物中常见的基序,而天然产物往往是新型农用化学品的灵感来源 .

材料科学

该化合物在材料科学中具有应用,特别是在开发具有特定电子或光学特性的新材料方面。 呋喃环可以是有机半导体或表现出独特的光吸收特性的材料的一部分 .

有机合成

“2-(氯甲基)-3-呋喃甲酸甲酯”是有机合成中宝贵的试剂。它可用于构建复杂的分子,作为合成各种有机化合物的构建模块。 其氯甲基基团是可转化为不同官能团的反应位点,为通往多种化学结构提供了途径 .

化学研究

在化学研究中,该化合物被用作模型来研究不同的化学反应。 研究人员可以探索它与各种亲核试剂或亲电试剂的反应性,从而更好地了解反应机理和动力学 .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZIBZAQRRDIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365933 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53020-07-8 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 2-(chloromethyl)-3-furoate in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones?

A1: Methyl 2-(chloromethyl)-3-furoate serves as a crucial starting material in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. [] The compound reacts with salicylonitriles, replacing the chlorine atom with a cyanophenoxymethyl group. This reaction forms Methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are then subjected to a tandem cyclization reaction using t-BuOK in DMF. This cyclization ultimately leads to the formation of the desired benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。